2-Benzyloxybenzylbromide
Overview
Description
Synthesis Analysis 2-Benzyloxybenzylbromide and related compounds have been synthesized through various chemical reactions. For example, compounds with similar structures have been synthesized by reacting commercial acids with specific amines, yielding high purities and yields, indicating a straightforward synthesis pathway that could be adapted for this compound (Polo et al., 2019).
Molecular Structure Analysis The molecular structure of compounds closely related to this compound has been determined through X-ray crystallography, showing detailed geometric parameters that can provide insights into the structural characteristics of this compound. Theoretical calculations, such as DFT, offer predictions on geometric structures, atomic charges, and molecular electrostatic potentials, which are crucial for understanding the molecular behavior of such compounds (Zeyrek et al., 2015).
Chemical Reactions and Properties Chemical reactions involving the bromobenzyl moiety, as seen in this compound, include debenzylative cross-coupling, which leads to the formation of diaryl sulfides from aryl benzyl sulfides and aryl bromides. Such reactions proceed with high efficiency and yield, demonstrating the chemical reactivity and potential transformations of the benzyl bromide group (Mao et al., 2014).
Physical Properties Analysis The physical properties of benzyl bromide derivatives, including this compound, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical reactions. For instance, studies on the synthesis and characterization of related compounds provide valuable data on melting points, solubility, and stability, which are indicative of the physical behavior of benzyl bromide derivatives (Bacchi et al., 2004).
Chemical Properties Analysis The chemical properties of this compound, such as reactivity and stability, can be understood by examining the reactivity patterns of benzyl bromides in various chemical reactions. For example, palladium-catalyzed reactions involving benzyl bromides have been utilized to synthesize a wide range of compounds, indicating the versatility and chemical reactivity of the benzyl bromide functional group (Gabriele et al., 2006).
Scientific Research Applications
Metabolic Pathways and Chemical Synthesis
2-Benzyloxybenzylbromide plays a significant role in the synthesis and metabolic studies of various chemical compounds. Research has explored its utility in the creation of novel psychoactive substances, such as N-Benzylphenethylamines, which are of interest due to their psychedelic properties and their potential use in diagnostics and recreation. For example, studies on 25CN-NBOMe metabolites have investigated the metabolic profile of these substances in rats, human liver microsomes, and C. elegans, identifying major metabolic pathways including O-demethylation, hydroxylation, and conjugation processes (Šuláková et al., 2021).
Organic Chemistry in Water
In another example, research into performing organic chemistry in water has highlighted the potential of high-temperature water to positively affect chemical reactions, such as the synthesis of benzimidazoles, demonstrating comparable or better yields than conventional methods. This environmentally friendly approach emphasizes the versatility of water as a solvent in chemical synthesis, providing insights into sustainable chemistry practices (Dudd et al., 2003).
Electrochemical and Spectrochemical Properties
The synthesis and characterization of benzyl substituted aminoanthraquinone derivatives have also been explored, revealing their redox-active nature and potential as electrochromic materials. The use of copper(I) iodide to accelerate these reactions showcases the importance of catalysts in enhancing the efficiency and yield of chemical syntheses (Sui & Fu, 2009).
Analytical Chemistry Applications
Further, the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs emphasizes the significance of this compound derivatives in forensic and pharmacological studies. These analyses, covering a variety of analytical methods, provide essential data for the identification and understanding of new psychoactive substances on the market (Zuba & Sekuła, 2013).
properties
IUPAC Name |
1-(bromomethyl)-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAVJJQEPGJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363814 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103633-30-3 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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